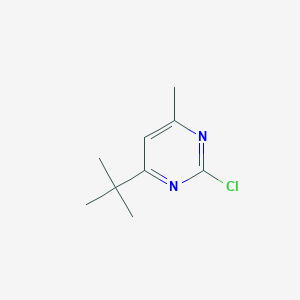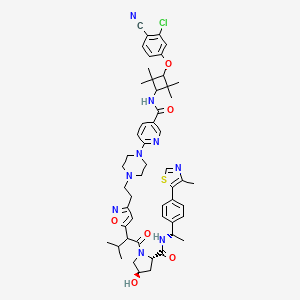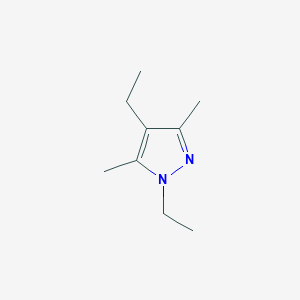![molecular formula C8H4N2OS B12856577 5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12856577.png)
5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiazolopyridines, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile typically involves the cyclocondensation of azahetaryl precursors. One common method includes the Knoevenagel reaction followed by cyclocondensation. For instance, the condensation of citric acid with β-substituted amines such as cysteamine, L-cysteine, or o-aminothiophenol can yield highly fluorescent fused oxopyridine derivatives .
Another method involves the ring-expansion reaction of substituted semisquarate with lithiated thiazole. This one-pot reaction with 2-azolyllithium and acetic anhydride produces 4-acetoxycyclobutenone, which undergoes thermolysis to form the desired oxopyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Applications De Recherche Scientifique
5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile has a wide range of scientific research applications:
Biology: The compound’s biological activity makes it a potential candidate for studying cellular processes and interactions.
Industry: The compound’s fluorescent properties are utilized in the development of sensors and imaging agents.
Mécanisme D'action
The mechanism of action of 5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and inhibit key enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways essential for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iminothiazolo[3,2-a]pyridine: Similar in structure but with an imino group instead of an oxo group.
Thiazolo[3,2-a]pyrimidines: These compounds have a pyrimidine ring fused to the thiazole ring, offering different biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to the pyridine ring and exhibit distinct pharmacological properties.
Uniqueness
5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile is unique due to its oxo group, which imparts specific electronic and steric properties that influence its reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials .
Propriétés
Formule moléculaire |
C8H4N2OS |
|---|---|
Poids moléculaire |
176.20 g/mol |
Nom IUPAC |
5-oxo-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C8H4N2OS/c9-5-6-1-2-7(11)10-3-4-12-8(6)10/h1-4H |
Clé InChI |
IZIYOBJVMGXCFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N2C=CSC2=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)

![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)










